molecular formula C15H15N5O2 B2990255 N-(3-(isoxazol-4-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1904313-18-3

N-(3-(isoxazol-4-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2990255
CAS No.: 1904313-18-3
M. Wt: 297.318
InChI Key: TWBKZMCDKISNEH-UHFFFAOYSA-N
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Description

N-(3-(isoxazol-4-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a combination of isoxazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(isoxazol-4-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common approach is the reaction of isoxazole-4-carboxylic acid with phenylhydrazine to form the corresponding phenylhydrazone, followed by cyclization to produce the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of various substituted isoxazoles and triazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. It can interact with various biological targets, leading to the development of new therapeutic agents.

Medicine: In medicine, this compound has shown promise in preclinical studies for its potential anti-inflammatory and anticancer properties. Further research is needed to fully understand its therapeutic potential.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Comparison with Similar Compounds

  • Isoxazole derivatives: These compounds share the isoxazole ring structure and are known for their biological activity.

  • Triazole derivatives: These compounds contain the triazole ring and are used in various pharmaceutical applications.

Uniqueness: N-(3-(isoxazol-4-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of isoxazole and triazole rings, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-15(16-8-4-5-12-9-18-22-11-12)14-10-17-20(19-14)13-6-2-1-3-7-13/h1-3,6-7,9-11H,4-5,8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBKZMCDKISNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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